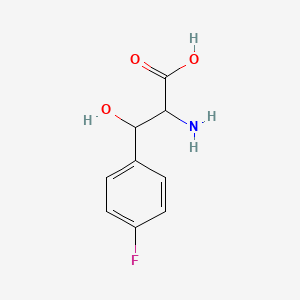

2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-beta-hydroxy-phenylalanine typically involves the selective fluorination of phenylalanine derivatives. One common method includes the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions . Another approach involves chemical catalysis, where fluorine is introduced into the phenylalanine structure using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .

Industrial Production Methods: Industrial production of 4-Fluoro-beta-hydroxy-phenylalanine often employs multi-step synthesis processes. These processes may include the protection of functional groups, selective fluorination, and subsequent deprotection steps. Enzymatic methods are also explored for large-scale production due to their specificity and mild reaction conditions .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Fluor-β-Hydroxy-Phenylalanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um die Hydroxylgruppe zu entfernen und ein fluoriertes Phenylalanin-Derivat zu bilden.

Substitution: Unter bestimmten Bedingungen kann das Fluoratom durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden üblicherweise verwendet.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.

Substitution: Nucleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumazid (NaN3) oder Thiole.

Hauptprodukte: Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören verschiedene fluorierte und hydroxylierte Derivate von Phenylalanin, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

4-Fluor-β-Hydroxy-Phenylalanin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexer fluorierter organischer Moleküle verwendet.

Biologie: In Proteine eingebaut, um Proteinfaltung, Stabilität und Wechselwirkungen zu untersuchen.

Medizin: Als potenzielles Therapeutikum und als Tracer in der Positronen-Emissions-Tomographie (PET) untersucht.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien mit einzigartigen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Fluor-β-Hydroxy-Phenylalanin beinhaltet seine Einarbeitung in biologische Systeme, wo es mit Enzymen und Proteinen interagieren kann. Die hohe Elektronegativität des Fluoratoms kann die Bindungsaffinität und Spezifität der Verbindung zu ihren molekularen Zielstrukturen beeinflussen. Dies kann zu veränderter Enzymaktivität, Proteinstabilität und zellulären Signalwegen führen .

Ähnliche Verbindungen:

4-Fluor-Phenylalanin: Es fehlt die Hydroxylgruppe, was es weniger hydrophil macht.

4-Hydroxy-Phenylalanin: Es fehlt das Fluoratom, was zu unterschiedlichen elektronischen Eigenschaften führt.

3-Fluor-Phenylalanin: Fluor ist anders positioniert, was seine Reaktivität und Wechselwirkungen beeinflusst.

Einzigartigkeit: 4-Fluor-β-Hydroxy-Phenylalanin ist aufgrund des kombinierten Vorkommens sowohl von Fluor als auch von Hydroxylgruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese doppelte Modifikation erhöht sein Potenzial für vielfältige Anwendungen in Forschung und Industrie .

Wirkmechanismus

The mechanism of action of 4-Fluoro-beta-hydroxy-phenylalanine involves its incorporation into biological systems where it can interact with enzymes and proteins. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and specificity to its molecular targets. This can lead to altered enzymatic activity, protein stability, and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-phenylalanine: Lacks the hydroxyl group, making it less hydrophilic.

4-Hydroxy-phenylalanine: Lacks the fluorine atom, resulting in different electronic properties.

3-Fluoro-phenylalanine: Fluorine is positioned differently, affecting its reactivity and interactions.

Uniqueness: 4-Fluoro-beta-hydroxy-phenylalanine is unique due to the combined presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. This dual modification enhances its potential for diverse applications in research and industry .

Eigenschaften

CAS-Nummer |

56672-55-0 |

|---|---|

Molekularformel |

C9H10FNO3 |

Molekulargewicht |

199.18 g/mol |

IUPAC-Name |

2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14) |

InChI-Schlüssel |

YSNNRQFRXBIYIZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(C(C(=O)O)N)O)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)

![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)

![6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12285112.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B12285122.png)

![L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-](/img/structure/B12285146.png)

![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)